

# In-Depth Technical Guide: 2-(4-Chlorobutyl)-1,3-dioxolane

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-(4-Chlorobutyl)-1,3-dioxolane

Cat. No.: B038741

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on **2-(4-Chlorobutyl)-1,3-dioxolane**, a key chemical intermediate. The document focuses on its physical and chemical properties, with a particular emphasis on solubility characteristics. It also includes a detailed experimental protocol for its analysis and a visualization of its application in chemical synthesis.

## Core Compound Information

**2-(4-Chlorobutyl)-1,3-dioxolane** is a heterocyclic compound with the chemical formula  $C_7H_{13}ClO_2$ . It is also known by its synonym, 5-Chloro-n-valeraldehyde ethylene acetal. This compound serves as a valuable building block in organic synthesis, particularly in the preparation of more complex molecules.

## Physical and Chemical Properties

A summary of the key physical and chemical properties of **2-(4-Chlorobutyl)-1,3-dioxolane** is presented in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property         | Value                   | Reference           |
|------------------|-------------------------|---------------------|
| CAS Number       | 118336-86-0             | <a href="#">[1]</a> |
| Molecular Weight | 164.63 g/mol            |                     |
| Form             | Liquid                  |                     |
| Boiling Point    | 56-58 °C at 0.1 mmHg    |                     |
| Density          | 1.109 g/mL at 20 °C     |                     |
| Refractive Index | n <sub>20/D</sub> 1.457 |                     |
| Assay            | ≥97.0% (GC)             |                     |

## Solubility Profile

Quantitative solubility data for **2-(4-Chlorobutyl)-1,3-dioxolane** in various solvents is not readily available in published literature. However, based on its chemical structure as a haloalkane derivative and a cyclic acetal, its solubility behavior can be inferred.

Haloalkanes are generally characterized by low solubility in water.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) This is attributed to their inability to form strong hydrogen bonds with water molecules, making the dissolution process energetically unfavorable.[\[2\]](#)[\[3\]](#)[\[6\]](#) Conversely, haloalkanes tend to be soluble in organic solvents of similar polarity, such as ethers and benzene.[\[2\]](#)[\[4\]](#)[\[5\]](#) The parent compound, 1,3-dioxolane, is miscible with water and soluble in alcohol, ether, and benzene.

Given the presence of the polar 1,3-dioxolane ring and the nonpolar chlorobutyl chain, **2-(4-Chlorobutyl)-1,3-dioxolane** is expected to exhibit moderate polarity. Therefore, it is anticipated to be sparingly soluble in water but should readily dissolve in a range of common organic solvents.

A qualitative summary of the expected solubility is provided below:

| Solvent               | Expected Solubility |
|-----------------------|---------------------|
| Water                 | Sparingly soluble   |
| Methanol              | Soluble             |
| Ethanol               | Soluble             |
| Diethyl Ether         | Soluble             |
| Tetrahydrofuran (THF) | Soluble             |
| Dichloromethane (DCM) | Soluble             |
| Toluene               | Soluble             |
| Hexane                | Moderately soluble  |

## Experimental Protocols

### General Protocol for Solubility Determination

While a specific protocol for **2-(4-Chlorobutyl)-1,3-dioxolane** is not available, the following general gravimetric method can be employed to quantitatively determine its solubility in various solvents.

**Objective:** To determine the solubility of **2-(4-Chlorobutyl)-1,3-dioxolane** in a given solvent at a specific temperature.

**Materials:**

- **2-(4-Chlorobutyl)-1,3-dioxolane**
- Selected solvent (e.g., water, ethanol, hexane)
- Analytical balance
- Vials with screw caps
- Constant temperature bath or shaker

- Centrifuge
- Micropipettes
- Oven

**Procedure:**

- Prepare saturated solutions by adding an excess amount of **2-(4-Chlorobutyl)-1,3-dioxolane** to a known volume of the selected solvent in a series of vials.
- Seal the vials and place them in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).
- Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After equilibration, allow the vials to stand undisturbed at the same temperature to let any undissolved solute settle.
- If necessary, centrifuge the vials at a constant temperature to ensure complete separation of the solid and liquid phases.
- Carefully withdraw a known volume of the clear supernatant using a pre-weighed, airtight syringe or micropipette.
- Transfer the aliquot to a pre-weighed vial.
- Determine the weight of the transferred solution.
- Evaporate the solvent from the vial in an oven at a temperature below the boiling point of **2-(4-Chlorobutyl)-1,3-dioxolane** until a constant weight of the residue is achieved.
- Weigh the vial containing the dry solute.
- Calculate the solubility in g/100 mL or other desired units.

## General Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis and purity assessment of **2-(4-Chlorobutyl)-1,3-dioxolane**.

Objective: To identify and quantify **2-(4-Chlorobutyl)-1,3-dioxolane** and any potential impurities.

Instrumentation:

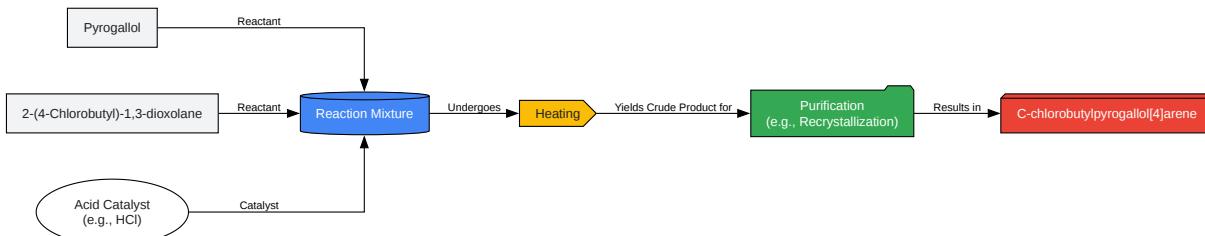
- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- Capillary column suitable for the analysis of moderately polar compounds (e.g., DB-5ms or equivalent)

Reagents:

- High-purity carrier gas (e.g., Helium)
- Solvent for sample dilution (e.g., Dichloromethane or Ethyl Acetate, GC grade)
- **2-(4-Chlorobutyl)-1,3-dioxolane** standard

Procedure:

- Sample Preparation: Prepare a dilute solution of **2-(4-Chlorobutyl)-1,3-dioxolane** in the chosen solvent (e.g., 1 mg/mL).
- GC Conditions (Example):
  - Injector Temperature: 250 °C
  - Oven Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at a rate of 10 °C/min, hold for 5 minutes.
  - Carrier Gas Flow: 1 mL/min (constant flow).
  - Injection Volume: 1 µL (split or splitless mode can be optimized).
- MS Conditions (Example):


- Ion Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-400.
- Analysis: Inject the prepared sample into the GC-MS system. The retention time of the peak corresponding to **2-(4-Chlorobutyl)-1,3-dioxolane** can be used for identification by comparison with a standard. The mass spectrum will show a characteristic fragmentation pattern that can confirm the identity of the compound. The peak area can be used for quantitative analysis.

## Application in Synthesis

**2-(4-Chlorobutyl)-1,3-dioxolane** is a known precursor in the synthesis of C-chlorobutylpyrogallol[2]arene.<sup>[7][8]</sup> This reaction highlights the utility of the compound in constructing complex macrocyclic structures.

## Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of C-chlorobutylpyrogallol[2]arene, a process that involves the reaction of pyrogallol with **2-(4-Chlorobutyl)-1,3-dioxolane**.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for C-chlorobutylpyrogallol[2]arene.

This guide provides a foundational understanding of **2-(4-Chlorobutyl)-1,3-dioxolane** for professionals in research and development. Further experimental investigation is recommended to establish precise quantitative solubility data in a broader range of solvents and conditions.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-(4-氯丁基)-1,3-二氧戊环 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. CK12-Foundation [flexbooks.ck12.org]
- 3. Why is solubility of haloalkanes in water is very low although they are - askIITians [askiitians.com]
- 4. Physical Properties of Haloalkanes: Key Points & Examples [vedantu.com]

- 5. SATHEE: Unit 10 Haloalkanes And Haloarenes [satheejee.iitk.ac.in]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. 2-(4-CHLOROBUTYL)-1,3-DIOXOLANE | 118336-86-0 [amp.chemicalbook.com]
- 8. 2-(4-氯丁基)-1,3-二氧戊环 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 2-(4-Chlorobutyl)-1,3-dioxolane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b038741#2-4-chlorobutyl-1-3-dioxolane-solubility-information]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)